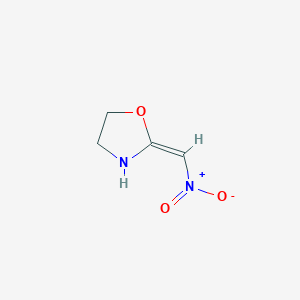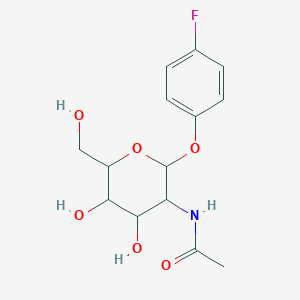
4'-Fluorophenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-Fluorophenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is a compound of significant interest in the biomedical and chemical research fields. It is a derivative of glucopyranoside, where the 4’-position of the phenyl ring is substituted with a fluorine atom, and the 2-position of the glucopyranoside is acetamido-substituted.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Fluorophenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorophenol and 2-acetamido-2-deoxy-D-glucose.
Glycosylation Reaction: The key step involves the glycosylation of 4-fluorophenol with 2-acetamido-2-deoxy-D-glucose. This reaction is usually catalyzed by an acid catalyst, such as trifluoromethanesulfonic acid (TfOH), under controlled temperature conditions.
Purification: The resulting product is purified using chromatographic techniques, such as column chromatography, to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of 4’-Fluorophenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside may involve:
Large-Scale Glycosylation: Scaling up the glycosylation reaction using industrial reactors and optimized reaction conditions to ensure high yield and purity.
Automated Purification: Utilizing automated chromatographic systems for efficient purification and isolation of the compound.
Quality Control: Implementing rigorous quality control measures, including spectroscopic and chromatographic analysis, to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4’-Fluorophenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) to yield reduced forms of the compound.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing oxygen-containing groups.
Substitution: Substituted derivatives with new functional groups replacing the fluorine atom.
Aplicaciones Científicas De Investigación
4’-Fluorophenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside has a wide range of scientific research applications, including:
Chemistry
Glycosylation Studies: Used as a model compound in glycosylation studies to understand the mechanisms and kinetics of glycosylation reactions.
Synthesis of Glycoconjugates: Employed in the synthesis of glycoconjugates for studying carbohydrate-protein interactions.
Biology
Enzyme Substrate: Serves as a substrate for various glycosidases and glycosyltransferases in enzymatic studies.
Cellular Uptake Studies: Utilized in studies investigating the cellular uptake and metabolism of glycosylated compounds.
Medicine
Drug Development: Explored as a potential lead compound in the development of new drugs targeting glycosylation pathways.
Diagnostic Tools: Used in the development of diagnostic tools for detecting glycosylation-related disorders.
Industry
Biotechnology: Applied in biotechnological processes involving glycosylation and glycan engineering.
Pharmaceuticals: Incorporated in the formulation of pharmaceutical products requiring glycosylated compounds.
Mecanismo De Acción
The mechanism of action of 4’-Fluorophenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside involves its interaction with specific molecular targets and pathways:
Glycosidase Inhibition: The compound can inhibit glycosidases by binding to their active sites, thereby preventing the hydrolysis of glycosidic bonds.
Glycosylation Pathways: It can modulate glycosylation pathways by acting as a substrate or inhibitor of glycosyltransferases, affecting the synthesis of glycoproteins and glycolipids.
Comparación Con Compuestos Similares
Similar Compounds
4-Methylumbelliferyl 2-acetamido-2-deoxy-beta-D-glucopyranoside: A fluorogenic substrate used in enzymatic assays for glycosidases.
4-Nitrophenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside: A chromogenic substrate used in colorimetric assays for glycosidases.
Uniqueness
4’-Fluorophenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is unique due to the presence of the fluorine atom on the phenyl ring, which imparts distinct chemical and biological properties. This fluorine substitution can enhance the compound’s stability, bioavailability, and binding affinity to molecular targets compared to its non-fluorinated counterparts.
Propiedades
IUPAC Name |
N-[2-(4-fluorophenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO6/c1-7(18)16-11-13(20)12(19)10(6-17)22-14(11)21-9-4-2-8(15)3-5-9/h2-5,10-14,17,19-20H,6H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWDDRJQCEWZUGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)F)CO)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(3S)-2-[(tert-butoxy)carbonyl]-9-formyl-1H,3H,4H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B12322281.png)

![4-Amino-1-[4-amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12322299.png)
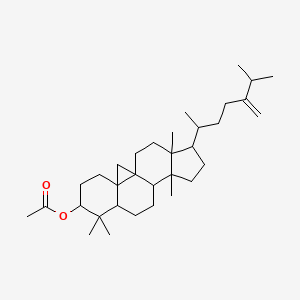
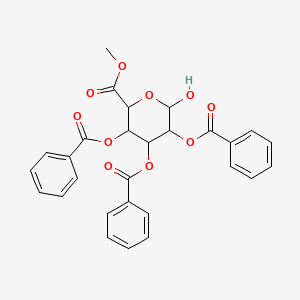
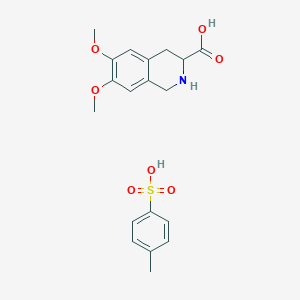
![[(2S,4R)-4,5-Bis(acetyloxy)oxolan-2-YL]methyl benzoate](/img/structure/B12322332.png)
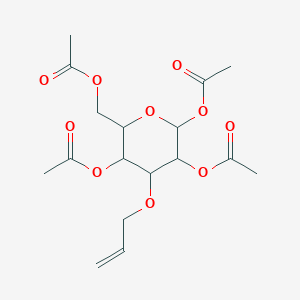
![13-ethyl-17-ethynyl-3-methoxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol](/img/structure/B12322339.png)
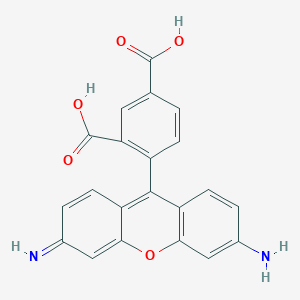
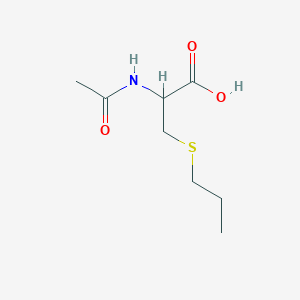
![oxidanium;1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole;gold;tetrafluoroborate](/img/structure/B12322370.png)
![3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2-(methylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12322376.png)
